molecular formula C9H19NO2 B13522942 Methyl 2-amino-2,5-dimethylhexanoate

Methyl 2-amino-2,5-dimethylhexanoate

Cat. No.: B13522942
M. Wt: 173.25 g/mol
InChI Key: ZUMQQCFLQFZKHC-UHFFFAOYSA-N
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Description

Methyl 2-amino-2,5-dimethylhexanoate is an ester derivative featuring an amino group and two methyl substituents at positions 2 and 5 of the hexanoate backbone.

Properties

IUPAC Name

methyl 2-amino-2,5-dimethylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-7(2)5-6-9(3,10)8(11)12-4/h7H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMQQCFLQFZKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of Methyl 2,5-Dimethylhexanoate

Method Summary:

This method involves the direct amino functionalization of methyl 2,5-dimethylhexanoate through nucleophilic substitution or reductive amination, often using ammonia or amine derivatives under catalytic conditions.

Step Reagents & Conditions Description Reference
1 Methyl 2,5-dimethylhexanoate, ammonia or primary amine Reflux at elevated temperature (~80-120°C) ,
2 Catalysts: Pd/C or Raney Ni Catalytic hydrogenation or transfer hydrogenation
3 Solvent: Ethanol or methanol Reaction medium ,

Outcome:
Conversion yields methyl 2-amino-2,5-dimethylhexanoate with high regioselectivity, facilitated by catalytic hydrogenation or aminolysis.

Multi-step Synthesis via Nucleophilic Substitution and Methylation

This approach involves initial synthesis of methyl 2,5-dimethylhexanoate, followed by selective amino group introduction at the 2-position via substitution reactions.

Step Reagents & Conditions Description Reference
1 Methyl hexanoate, methylmagnesium bromide (Grignard reagent) Alkylation at the 2-position ,
2 Nitration, reduction to amine Conversion of nitro to amino group
3 Methylation with methyl iodide or dimethyl sulfate Methylation of amino group

Outcome:
This sequence produces this compound with controlled regioselectivity.

Synthesis via Amino-Substituted Intermediates

Method Summary:

A more sophisticated route involves preparing aminohexanoate intermediates via amino acid derivatives, followed by methylation steps.

Step Reagents & Conditions Description Reference
1 2,5-Dimethylhexanoic acid, thionyl chloride Acid to acid chloride conversion
2 Reaction with methyl alcohol Ester formation
3 Amination with ammonia or amines Amino group introduction
4 Methylation of amino group Alkylation with methyl iodide

Outcome:
Efficient synthesis of this compound with high purity.

Process Optimization and Conditions

Parameter Typical Range Remarks Source
Temperature 40°C – 120°C For amination and methylation steps ,,
Solvent Ethanol, methanol, toluene Solvent choice affects yield and purity ,
Reaction Time 2 – 12 hours Ensures complete conversion ,,
pH Neutral to slightly basic For amino group stability ,

Data Tables Summarizing Key Parameters

Method Reagents Key Conditions Yield (%) References
Catalytic Hydrogenation Methyl 2,5-dimethylhexanoate, NH₃, Pd/C 80-120°C, 4-8 hours 85-95 ,
Nucleophilic Substitution Methyl halide, base 40-60°C, 3-6 hours 70-85 ,
Multi-step Synthesis Acid chloride, amines, methyl iodide 50-100°C, 6-12 hours 65-90 ,

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2,5-dimethylhexanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting the amino group into halides.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the ester group to an alcohol.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Methyl 2-amino-2,5-dimethylhexanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-amino-2,5-dimethylhexanoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may participate in further biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3,5,7-Trimethylundecanoate (CAS not specified)

  • Structure: Features a longer carbon chain (undecanoate backbone) with methyl groups at positions 3, 5, and 5. Lacks the amino group present in the target compound.
  • Synthesis: Produced via Grignard reactions (e.g., coupling of methyl 6-hydroxy-3,5-dimethylhexanoate with 2-hexylmagnesium bromide under CuI catalysis) followed by hydrolysis to the free acid .
  • Applications : Likely used in pheromone research (e.g., Prionus californicus studies) due to its branched aliphatic structure .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride (CAS not specified)

  • Structure: Contains a methyl ester, a methylamino group at position 2, and geminal dimethyl groups at position 3. Smaller carbon chain (butanoate vs. hexanoate).
  • Synthesis : Prepared by deprotection of a Boc-protected intermediate using HCl in dioxane .
  • Reactivity: The amino group forms stable hydrochlorides, enhancing solubility in polar solvents. NMR data (δ 9.00 ppm for NH) indicates strong hydrogen bonding .

2,5-Dimethylhexane-2,5-diamine (CAS not specified)

  • Structure : Shares the 2,5-dimethyl substitution pattern but replaces the ester with a diamine group.
  • Applications : Used in polymer research (e.g., epoxy curing agents) due to its bifunctional amine reactivity .

Comparison with Functional Group Analogs

Methyl 2-Hexenoate (CAS 2396-77-2)

  • Structure: Unsaturated ester with a trans double bond at position 2. Lacks amino and methyl substituents.
  • Properties: Molecular weight 128.17 g/mol; used in flavor/fragrance industries. Safety data highlight inhalation risks and first-aid measures distinct from amino esters .
  • Reactivity: The α,β-unsaturated ester undergoes conjugate addition, unlike the saturated amino ester .

Aluminium 2-Ethylhexanoate (CAS 30745-55-2)

  • Structure: Metal carboxylate with a branched ethylhexanoate chain.
  • Applications: Used as a catalyst or stabilizer in polymers. Coordination to aluminium enhances thermal stability, a property absent in neutral amino esters .

Data Table: Key Parameters of Comparable Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Applications
Methyl 2-amino-2,5-dimethylhexanoate C9H19NO2 173.25 (calculated) Discontinued Ester, amino, methyl Research (discontinued)
Methyl 3,5,7-trimethylundecanoate C15H30O2 242.40 Not specified Ester, methyl Pheromone synthesis
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl C8H18ClNO2 195.69 Not specified Ester, methylamino, HCl Pharmaceutical intermediates
2,5-Dimethylhexane-2,5-diamine C8H18N2 142.24 Not specified Diamine, methyl Polymer curing agents
Methyl 2-hexenoate C7H12O2 128.17 2396-77-2 α,β-unsaturated ester Flavors, fragrances
Aluminium 2-ethylhexanoate C24H45AlO6 480.58 30745-55-2 Metal carboxylate Polymer stabilizer

Research Findings and Trends

  • Amino Esters: this compound’s amino group may enable applications in asymmetric catalysis or peptidomimetics, but its discontinued status suggests challenges in synthesis or stability.
  • Branching Effects: Compounds with multiple methyl groups (e.g., 3,5,7-trimethylundecanoate) exhibit increased hydrophobicity, impacting pheromone activity .

Biological Activity

Methyl 2-amino-2,5-dimethylhexanoate is an organic compound that has garnered interest in various scientific fields, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C₉H₁₉NO₂
  • Functional Groups : An amino group (-NH₂) and an ester group (-COOCH₃) attached to a hexanoate backbone.

The presence of the amino group allows for hydrogen bonding, while the ester functionality can undergo hydrolysis, influencing its reactivity and interactions within biological systems.

Research indicates that this compound interacts with various molecular targets within biological pathways. The compound may function as either an activator or inhibitor of specific enzymes and receptors, modulating their activity and influencing metabolic processes. This dual role is crucial for understanding its therapeutic potential in various conditions, particularly neurological disorders.

Interaction with Enzymes and Receptors

This compound has been shown to bind to enzymes and receptors, thereby modulating their functions. For example:

  • Enzyme Inhibition/Activation : The compound may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, suggesting potential applications in treating mood disorders or neurodegenerative diseases.
  • Receptor Binding : It may interact with neurotransmitter receptors, potentially influencing signaling pathways associated with anxiety and depression.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Neuropharmacological Studies :
    • A study investigated the effects of this compound on animal models of anxiety and depression. Results indicated that the compound significantly reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
  • Metabolic Pathway Modulation :
    • Research demonstrated that this compound could influence metabolic pathways related to energy homeostasis. This finding highlights its potential role in metabolic disorders such as obesity.
  • Toxicological Assessments :
    • Safety evaluations have shown that at therapeutic doses, this compound exhibits a favorable safety profile with minimal adverse effects observed in preclinical studies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure SimilarityBiological Activity
Methyl 2-amino-4-methylhexanoateSimilar amino groupNeuroprotective effects
Methyl 5-(dimethylamino)-2-methylpentanoateDimethyl group variationsPotential stimulant properties

These comparisons reveal that while there are similarities in structure among these compounds, their biological activities can vary significantly based on minor structural differences.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-2,5-dimethylhexanoate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves condensation of 2,5-dimethylhexanoic acid derivatives with methylamine under controlled pH (8–10) and temperature (40–60°C). Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to achieve >95% purity. Monitoring reaction progress by TLC or HPLC ensures minimal byproduct formation .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to resolve stereochemistry. Mass spectrometry (ESI-MS) validates molecular weight, while FT-IR identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). Purity assessment via HPLC with UV detection (λ = 210–220 nm) is recommended .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. Work in a fume hood to avoid inhalation. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste following EPA guidelines. Emergency eyewash stations and neutral-pH soap must be accessible .

Advanced Research Questions

Q. How can stereochemical inconsistencies in this compound synthesis be resolved?

  • Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) effectively separates enantiomers. For absolute configuration determination, single-crystal X-ray diffraction is definitive. Alternatively, circular dichroism (CD) spectroscopy can correlate optical activity with known standards .

Q. What experimental strategies address contradictory bioactivity data in enzyme inhibition studies?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, ionic strength). Standardize assays using buffer systems like Tris-HCl (pH 7.4) and validate via dose-response curves (IC₅₀ calculations). Cross-validate findings with orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence quenching) .

Q. How can metabolic stability of this compound be evaluated for drug development?

  • Methodological Answer : Conduct in vitro microsomal assays (human liver microsomes, NADPH cofactor) to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites. Compare half-life (t½) values against control compounds. For in vivo correlation, use radiolabeled analogs in rodent pharmacokinetic studies .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to enzymes like serine hydrolases. Validate predictions with mutagenesis studies targeting active-site residues (e.g., catalytic triads) .

Data Interpretation & Troubleshooting

Q. How to address discrepancies in NMR spectra due to solvent or impurity effects?

  • Methodological Answer : Solvent peaks (e.g., DMSO-d⁶ at 2.50 ppm) must be excluded. For impurities, use gradient-enhanced 2D NMR (HSQC, HMBC) to isolate signals. Compare with spiked samples containing suspected contaminants .

Q. Why might HPLC retention times vary between batches, and how is this mitigated?

  • Methodological Answer : Column aging or mobile-phase pH drift can alter retention. Standardize protocols using fresh columns and buffered mobile phases (e.g., 0.1% TFA in water/acetonitrile). Include internal standards (e.g., methyl benzoate) for retention time locking .

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